N-Acetylmethionine sulfoxide is synthesized from N-acetylmethionine, which itself is obtained from methionine through acetylation. The classification of this compound falls under the broader category of sulfur-containing amino acids, specifically those involved in redox reactions. It is notable for its involvement in the reversible oxidation-reduction cycle, distinguishing it from other sulfur-containing compounds that may not participate in such processes .
The synthesis of N-acetylmethionine sulfoxide primarily involves the oxidation of N-acetylmethionine. Various oxidizing agents can be employed in this process, including:
The typical reaction conditions involve mild temperatures to avoid excessive oxidation. For example, when using hydrogen peroxide, tantalum carbide can serve as a catalyst, enhancing yield and efficiency while minimizing side reactions.
In industrial settings, environmentally friendly oxidizing agents and catalysts are preferred to enhance efficiency and selectivity. Recent developments include the use of recyclable ion-supported hypervalent iodine reagents, which facilitate oxidation while tolerating various functional groups.
N-Acetylmethionine sulfoxide has a distinctive molecular structure characterized by the presence of a sulfoxide group (-S=O) attached to the methionine backbone. The molecular formula is C_6H_13NO_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
N-Acetylmethionine sulfoxide participates in several chemical reactions:
The primary mechanism of action for N-acetylmethionine sulfoxide involves its role in cellular responses to oxidative stress. When methionine residues in proteins are oxidized to methionine sulfoxide, they can be repaired by methionine sulfoxide reductases. These enzymes catalyze the reduction of methionine sulfoxide back to methionine, thus preserving protein function and protecting cells from oxidative damage.
This reversible oxidation-reduction cycle is crucial for maintaining cellular homeostasis under oxidative stress conditions. Methionine sulfoxide reductases play a vital role in this process by ensuring that oxidized residues can be efficiently converted back to their functional forms .
N-Acetylmethionine sulfoxide exhibits several notable physical and chemical properties:
The compound's physical state at room temperature is typically solid or crystalline. It has a melting point that varies depending on purity and specific synthesis methods used .
N-Acetylmethionine sulfoxide has diverse applications across various scientific fields:
N-Acetylmethionine sulfoxide (N-Ac-Met-O) forms primarily through the oxidation of N-acetylmethionine (N-Ac-Met) by reactive oxygen species (ROS) or enzymatic processes. Non-enzymatic oxidation by ROS like hydrogen peroxide or superoxide radicals generates a racemic mixture of S- and R-diastereomers at the sulfur atom [6] [10]. Enzymatic oxidation, mediated by flavin-containing monooxygenases (e.g., FMO3), exhibits stereoselectivity, preferentially producing the S-sulfoxide form [6]. In fungi such as Beauveria caledonica, biocatalytic oxidation of N-phthaloyl-protected methionine derivatives yields enantiomerically enriched N-acetyl-methionine sulfoxides, highlighting a pathway for stereospecific synthesis [6].
Table 1: Substrate Specificity of Msr Enzymes
Enzyme | Substrate Specificity | Activity on N-Ac-Met-O |
---|---|---|
MsrA | Met-S-O (protein/free) | High (S-epimer) |
MsrB | Met-R-O (protein-bound) | Negligible |
fRMsr* | Free Met-R-O | Moderate (R-epimer) |
*Present only in unicellular organisms* [8] [10]
Both MsrA and MsrB rely on thioredoxin (Trx) for electron transfer. The catalytic cycle involves:
MsrA exhibits broad substrate tolerance, reducing N-Ac-Met-S-O, ethionine-S-O, and sulindac. Its active site accommodates acetylated substrates due to hydrophobic pockets that stabilize the methylsulfinyl group [4] [8]. Conversely, MsrB and fRMsr show negligible activity toward N-Ac-Met-O. Kinetic studies reveal that E. coli MsrA reduces N-Ac-Met-S-O with a catalytic efficiency (kcat/Km) 1,000-fold higher than MsrB’s action on free Met-R-O [8] [10].
Plant MsrBs (e.g., GmMSRB2 from soybean) uniquely reduce both free and protein-based Met-R-O. GmMSRB2 processes free Met-R-O with a Km of ~230 µM and kcat of 0.8 s−1, comparable to yeast fRMsr [5]. Mammalian MsrA, while efficient for N-Ac-Met-S-O (Km = 150 µM), cannot reduce R-epimers. This evolutionary divergence leaves mammals unable to utilize free Met-R-O or its acetylated derivatives as methionine sources [5] [10].
Table 2: Kinetic Parameters of N-Ac-Met-O Reduction
Enzyme Source | Substrate | Km (µM) | kcat (s−1) | Reductant System |
---|---|---|---|---|
Soybean GmMSRB2 | Free Met-R-O | 230 | 0.8 | DTT/Trx |
E. coli MsrA | N-Ac-Met-S-O | 150* | 2.5* | Trx/NADPH |
Human MsrA | N-Ac-Met-S-O | 180* | 1.8* | Trx/NADPH |
*Estimated from kinetic data for analogous substrates* [5] [8] [10]
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